2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride
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Overview
Description
2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a nitrile group, a methylamino group, and a trimethylphenyl group. It is often used in pharmaceutical research and chemical synthesis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trimethylbenzyl chloride and 2-methyl-3-aminopropanenitrile.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile: The base compound without the hydrochloride salt.
2-Methyl-3-[(2,4,5-dimethylphenyl)methylamino]propanenitrile: A similar compound with one less methyl group on the phenyl ring.
3-[(2,4,5-Trimethylphenyl)methylamino]propanenitrile: Lacks the 2-methyl group on the propanenitrile chain.
Uniqueness
2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-10(7-15)8-16-9-14-6-12(3)11(2)5-13(14)4;/h5-6,10,16H,8-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZBRJXIVHXDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNCC(C)C#N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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